molecular formula C15H15NOS B6079603 3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE

3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE

Cat. No.: B6079603
M. Wt: 257.4 g/mol
InChI Key: GPGIOSJNLJQNKD-UHFFFAOYSA-N
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Description

3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound with a complex structure that includes both hydroxyl and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of phenethylamine with benzoyl chloride to form N-phenethylbenzamide, followed by the introduction of a thioamide group through the reaction with Lawesson’s reagent. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~) under acidic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of N-phenethyl-1-benzenecarbothioamide.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and thioamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its combination of hydroxyl and thioamide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-14-8-4-7-13(11-14)15(18)16-10-9-12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIOSJNLJQNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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